molecular formula C9H19ClN2O B2551649 4-amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride CAS No. 1955518-06-5

4-amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride

Cat. No.: B2551649
CAS No.: 1955518-06-5
M. Wt: 206.71
InChI Key: MZKMEKRGUDSEGD-UHFFFAOYSA-N
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Description

4-amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride is a chemical compound with the molecular formula C9H19ClN2O and a molecular weight of 206.71 g/mol . It is known for its unique structure, which includes a cyclohexane ring substituted with an amino group and a carboxamide group.

Scientific Research Applications

4-amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It is used in biochemical assays to investigate enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications. It is being investigated for its potential use in the treatment of various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Safety and Hazards

The compound has been classified under GHS07 and has a signal word of warning . The hazard statements include H315-H319-H335 . Precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P362-P403+P233-P501 .

Preparation Methods

The synthesis of 4-amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride typically involves the reaction of cyclohexanone with dimethylamine and ammonia under specific conditions . The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under hydrogenation conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

4-amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the amino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the carboxamide group to an amine.

    Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

4-amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride can be compared with similar compounds such as:

Properties

IUPAC Name

4-amino-N,N-dimethylcyclohexane-1-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-11(2)9(12)7-3-5-8(10)6-4-7;/h7-8H,3-6,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKMEKRGUDSEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCC(CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

HCl (concentrated, 7 mL) was added to a solution of (4-dimethylcarbamoyl-cyclohexyl)-carbamic acid tert-butyl ester (1.5 g) in 1,4-dioxane (20 mL), and the resulting mixture was stirred at RT for 5 h. Toluene was added and the reaction mixture was evaporated under reduced pressure. The oily residue was triturated with EtOAc to give 4-amino-cyclohexanecarboxylic acid dimethylamide hydrochloride salt (0.9 g).
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Name
(4-dimethylcarbamoyl-cyclohexyl)-carbamic acid tert-butyl ester
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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